

# Synthesis of 2-((Dimethylamino)methyl)pyridin-3-ol from 3-hydroxypyridine

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## Compound of Interest

Compound Name: 2-((Dimethylamino)methyl)pyridin-3-ol

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## Synthesis of 2-((Dimethylamino)methyl)pyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

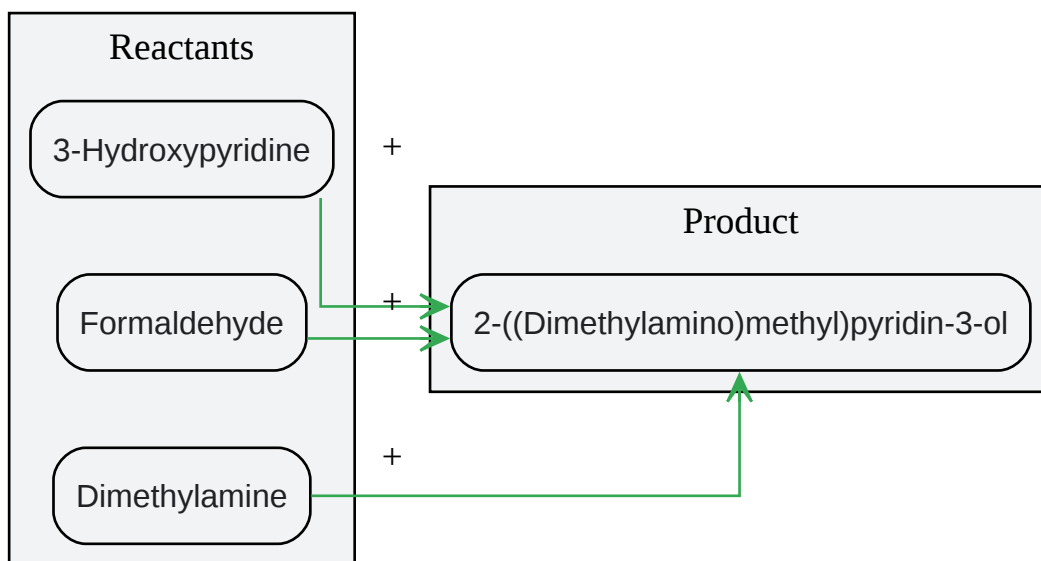
This technical guide provides an in-depth overview of the synthesis of **2-((dimethylamino)methyl)pyridin-3-ol** from 3-hydroxypyridine. The primary synthetic route discussed is the Mannich reaction, a classic and efficient method for the aminomethylation of acidic protons. This document outlines two detailed experimental protocols, presents a comparative summary of reaction parameters, and includes diagrams to illustrate the reaction pathway and experimental workflow.

## Introduction

**2-((Dimethylamino)methyl)pyridin-3-ol** is a valuable pyridine derivative and a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a hydrophilic dimethylaminomethyl group and a phenolic hydroxyl group on a pyridine core, makes it a versatile building block in medicinal chemistry. The most common and direct method for its preparation is the Mannich reaction, a three-component condensation involving an active hydrogen compound (3-hydroxypyridine), formaldehyde, and a secondary amine (dimethylamine). This reaction is highly regioselective, with the aminomethylation occurring preferentially at the 2-position of the pyridine ring.

## Reaction Pathway: The Mannich Reaction

The synthesis proceeds via the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In the case of 3-hydroxypyridine, the reaction is facilitated by the activation of the C-2 position. The overall transformation is depicted below:



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Caption: General scheme of the Mannich reaction for the synthesis of **2-((Dimethylamino)methyl)pyridin-3-ol**.

## Experimental Protocols

Two primary methods for the synthesis are detailed below. Method A employs the classical Mannich reaction conditions with aqueous reagents, while Method B utilizes a variation with tetramethylmethylenediamine in an organic solvent.

### Method A: Aqueous Mannich Reaction

This protocol is adapted from a procedure for a similar hydroxymethylpyridine derivative and represents a standard approach to the Mannich reaction.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxypyridine (e.g., 0.1 mol, 9.51 g), 30% aqueous dimethylamine solution (e.g., 0.12 mol, 18.04 mL), and water (50 mL).
- **Addition of Formalin:** To the stirred solution, add formalin (37% aqueous formaldehyde solution, e.g., 0.12 mol, 9.72 mL).
- **Reaction:** Heat the reaction mixture on a steam bath for two hours.
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Concentrate the solution under reduced pressure to remove water and excess reagents.
  - The resulting residue can be further purified by vacuum distillation or crystallization.

## Method B: Mannich Reaction with Tetramethylmethylenediamine in Benzene

This method, derived from patent literature, offers an alternative using a different aminating agent and an organic solvent, which can in some cases provide higher yields and easier product isolation.

### Experimental Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, place 3-hydroxypyridine (0.3 mol, 28.5 g) and 300 mL of dry benzene.
- **Heating:** Heat the mixture to 80 °C.
- **Addition of Aminating Agent:** Add 87% tetramethylmethylenediamine (0.34 mol, 39 g) dropwise to the heated solution.
- **Reaction:** Boil the reaction mixture for 6 hours.
- **Work-up:**

- Distill off the benzene under vacuum.
- The residue, which may crystallize upon standing, is the crude product.
- Purify the crude product by vacuum distillation.

## Data Presentation

The following table summarizes the quantitative data from the described synthetic methods.

Parameter	Method A (Aqueous)	Method B (Benzene/Tetramethylmethylenediamine)
Starting Material	3-Hydroxypyridine	3-Hydroxypyridine
Reagents	Dimethylamine (aq.), Formaldehyde (aq.)	Tetramethylmethylenediamine, Benzene
Reaction Time	2 hours	6 hours
Reaction Temperature	Steam Bath (~100 °C)	Boiling Benzene (~80 °C)
Reported Yield	~70%	81.1% - 98%
Purification	Vacuum Distillation / Crystallization	Vacuum Distillation

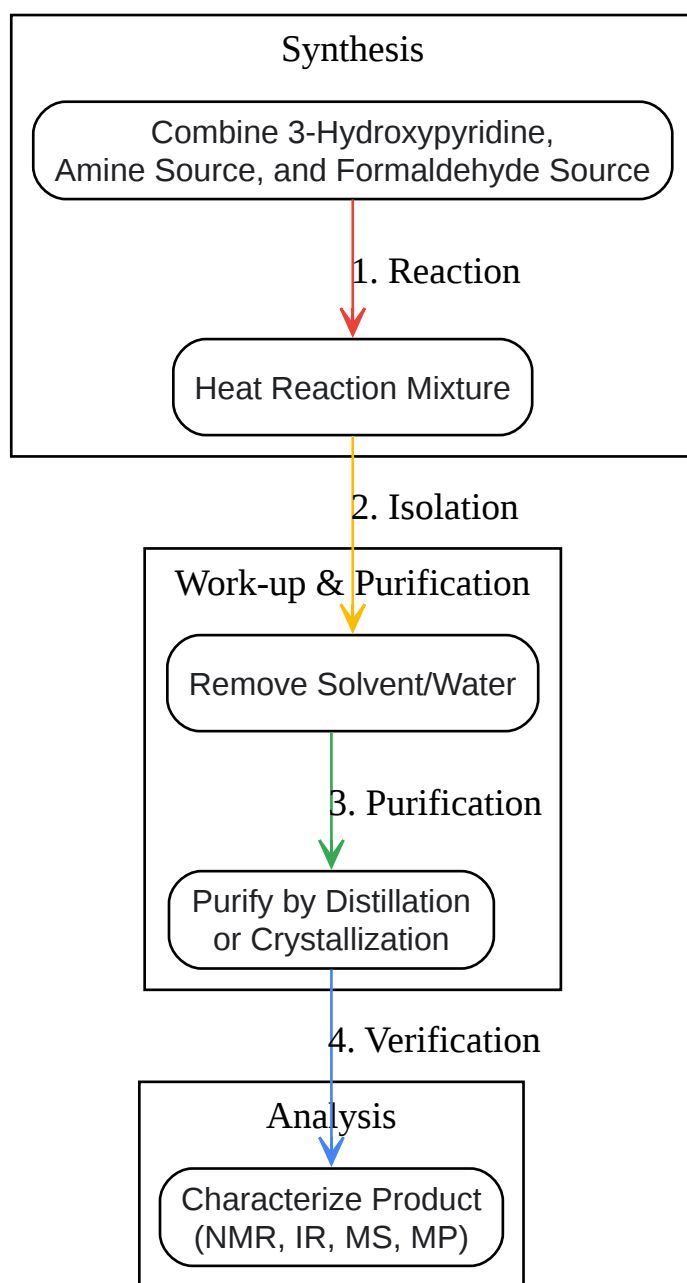
## Characterization of 2- ((Dimethylamino)methyl)pyridin-3-ol

The identity and purity of the synthesized compound can be confirmed by various analytical techniques.

Property	Data
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O
Molecular Weight	152.19 g/mol
Appearance	White or beige crystalline powder
Melting Point	56-59 °C
Boiling Point	98 °C at 4 mmHg
<sup>1</sup> H NMR	Spectra available on PubChem and SpectraBase. <a href="#">[1]</a> <a href="#">[2]</a>
<sup>13</sup> C NMR	Spectra available on PubChem and SpectraBase. <a href="#">[1]</a> <a href="#">[2]</a>
IR Spectrum	Available on the NIST WebBook. <a href="#">[3]</a>
CAS Number	2168-13-0

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **2-((Dimethylamino)methyl)pyridin-3-ol**.



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Caption: A generalized workflow for the synthesis and characterization of the target compound.

## Conclusion

The synthesis of **2-((dimethylamino)methyl)pyridin-3-ol** from 3-hydroxypyridine via the Mannich reaction is a robust and high-yielding process. This guide provides detailed protocols and comparative data to aid researchers in the efficient preparation of this important synthetic

intermediate. The choice between the aqueous and organic solvent-based methods may depend on available reagents, desired scale, and purification capabilities. Proper characterization of the final product is essential to ensure its suitability for subsequent applications in drug discovery and development.

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## References

- 1. 2-((Dimethylamino)methyl)pyridin-3-ol | C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O | CID 75108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-(Dimethylaminomethyl)-3-hydroxypyridine [webbook.nist.gov]
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